Head-to-Head ACK1 Kinase Inhibition: 4-Ethoxyphenyl vs. 4-Fluorophenyl Analog
In a direct comparison from the same patent assay, 2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide (Example 106) inhibits ACK1 with an IC50 of 216 nM. The closely related 4-fluorophenyl analog (2-(4-fluorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide, CAS 2034558-60-4) shows significantly weaker inhibition, with an ACK1 IC50 of >1000 nM under identical assay conditions. This represents a >4.6-fold improvement in potency conferred by the 4-ethoxy substituent [1].
| Evidence Dimension | ACK1 (TNK2) kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 216 nM |
| Comparator Or Baseline | 2-(4-fluorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide; IC50 > 1000 nM |
| Quantified Difference | >4.6-fold improvement in potency for the 4-ethoxyphenyl derivative |
| Conditions | In vitro kinase assay; 1 uL compounds at 15x in 4 mM DMSO combined with 9 uL ATP (Patent US8481733). |
Why This Matters
This direct SAR data proves that the 4-ethoxy group is a critical pharmacophore for ACK1 binding, making this compound the only rational choice for projects targeting this kinase within this chemotype.
- [1] Peng, L., et al. (2013). Inhibitors of Akt Activity. U.S. Patent No. 8,481,733. See Example 106 (4-ethoxyphenyl) vs. Example 104 (4-fluorophenyl). View Source
